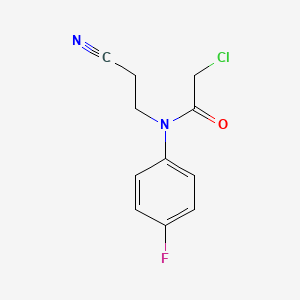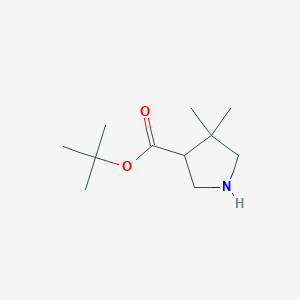![molecular formula C19H26N2O3 B2590642 tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate CAS No. 1310381-21-5](/img/structure/B2590642.png)
tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of the compound is C12H22N2O2 . It has a molecular weight of 226.32 g/mol . The InChI code is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 313.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.5±3.0 kJ/mol and a flash point of 143.6±20.4 °C . The compound has a molar refractivity of 62.1±0.3 cm3 and a molar volume of 215.0±3.0 cm3 .科学的研究の応用
Metabolic Pathways
This compound has been studied for its metabolism in human liver microsomes and cytochrome P450 isoforms. It undergoes NADPH-dependent metabolism, primarily through oxidation of the tert-butyl moiety, leading to the formation of various metabolites. These metabolic pathways are crucial in understanding the drug metabolism and potential interactions in human biology (Prakash et al., 2008).
Synthesis and Characterization
The synthesis and characterization of related compounds, involving tert-butyl and other functional groups, have been extensively studied. These studies include the synthesis from various starting materials and characterization using methods like FTIR, NMR, and X-ray crystallography. These processes are fundamental in developing new chemical entities for various applications, including pharmaceuticals (Çolak et al., 2021).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand the molecular configuration and bonding. This includes studies of intramolecular hydrogen bonds and molecular conformations. Such studies are essential in medicinal chemistry for designing drugs with specific biological activities (Weber et al., 1995).
Palladium-Catalyzed Coupling Reactions
Research has been conducted on palladium-catalyzed coupling reactions involving tert-butylcarbonyl and various arylboronic acids. This research is significant in organic chemistry and pharmaceutical synthesis, where such reactions are used to create complex molecules (Wustrow & Wise, 1991).
Anticholinesterase Activity
Studies have been performed on derivatives, including tert-butyl, for their potential anticholinesterase activity. This research is particularly relevant in developing treatments for conditions like Alzheimer's disease, where cholinesterase inhibitors play a therapeutic role (Pietsch et al., 2007).
Synthesis of Piperidine Derivatives
Research has also focused on synthesizing piperidine derivatives fused to various rings, starting with tert-butylcarbonyl compounds. These syntheses are significant for creating novel compounds with potential therapeutic applications (Moskalenko & Boev, 2014).
Green Catalytic Systems
The compound has been part of studies involving green and efficient catalytic systems for oxidation reactions. Such research is crucial in developing environmentally friendly chemical processes (Zhang et al., 2009).
Genotoxicity Assessment
Related compounds, such as tert-butyl ethers, have been studied for their genotoxic effects on human lymphocytes. Understanding the genotoxicity of chemicals is vital for evaluating their safety in pharmaceutical and industrial applications (Chen et al., 2008).
特性
IUPAC Name |
tert-butyl (4aS,7aS)-6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-9-17(22)15-12-20(13-16(15)21)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBTYHLAANACEW-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)
![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)
![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B2590565.png)


![1-[(4-Fluorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2590570.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2590573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea](/img/structure/B2590577.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590580.png)

![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)